(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The process typically involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, the 1H-NMR data shows signals corresponding to the aromatic protons, the CH of thiazole, and the CONH group .Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been reported, similar compounds have been evaluated for their anti-inflammatory activity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 376.86. Further physical and chemical properties can be inferred from its NMR and IR data .Scientific Research Applications
- Thiazole derivatives have been investigated for their antimicrobial properties. These compounds exhibit activity against bacteria, fungi, and viruses. For instance, sulfathiazole, an antimicrobial drug, contains a thiazole ring .
- Thiazole derivatives have demonstrated anti-inflammatory activity. Researchers have explored their potential in managing inflammatory conditions .
- Some thiazole derivatives exhibit analgesic properties. These compounds can alleviate pain, making them relevant for pain management .
- Thiazoles have been investigated as potential antitumor agents. Compounds with a thiazole scaffold may inhibit tumor growth or induce cell death .
- Thiazole derivatives have shown promise as neuroprotective agents. They may help safeguard neurons from damage or degeneration .
Antimicrobial Activity
Anti-Inflammatory Properties
Analgesic Effects
Antitumor and Cytotoxic Activity
Neuroprotective Potential
Antiviral Activity
Mechanism of Action
Target of Action
The compound “(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone” contains a thiazole ring, which is found in many biologically active compounds . Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets of this compound would depend on its exact mechanism of action, which is currently unknown.
Mode of Action
Without specific information on this compound, it’s challenging to provide a detailed explanation of its interaction with its targets. Thiazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and electrostatic interactions .
Biochemical Pathways
The affected pathways would depend on the specific targets of “(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone”. Thiazole derivatives have been reported to affect a variety of biochemical pathways, including those involved in inflammation, microbial infection, and cancer .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of this compound are unknown. Thiazole derivatives are generally well-absorbed due to their planar structure and ability to form hydrogen bonds .
Result of Action
The molecular and cellular effects of “(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone” would depend on its specific targets and mode of action. Thiazole derivatives can have a variety of effects, including inhibiting enzyme activity, blocking receptor signaling, and disrupting cell membrane integrity .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Thiazole derivatives are generally stable under physiological conditions .
properties
IUPAC Name |
[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-10-3-4-12(18)15-14(10)19-17(25-15)22-7-5-21(6-8-22)16(23)13-9-11(2)20-24-13/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOABKTLTJMCWPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=NO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone |
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